Ethyl [(2,4-dinitrophenyl)thio]acetate
Overview
Description
Ethyl [(2,4-dinitrophenyl)thio]acetate is an organic compound with the molecular formula C10H10N2O6S It is characterized by the presence of a dinitrophenyl group attached to a thioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(2,4-dinitrophenyl)thio]acetate can be synthesized through a multi-step process involving the reaction of 2,4-dinitrochlorobenzene with thioglycolic acid, followed by esterification with ethanol. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The overall reaction can be summarized as follows:
Nucleophilic Substitution: 2,4-dinitrochlorobenzene reacts with thioglycolic acid in the presence of a base to form 2,4-dinitrophenylthioacetic acid.
Esterification: The resulting 2,4-dinitrophenylthioacetic acid is then esterified with ethanol to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2,4-dinitrophenyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ethyl ester group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl [(2,4-dinitrophenyl)thio]acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfur-containing compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl [(2,4-dinitrophenyl)thio]acetate involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the thioacetate group acts as a leaving group. Additionally, the nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Ethyl [(2,4-dinitrophenyl)thio]acetate can be compared with other similar compounds such as:
Ethyl 2-(4-nitrophenylthio)acetate: Similar structure but with a single nitro group.
Ethyl 2-(2,4-dinitrophenyl)acetate: Lacks the thio group, affecting its reactivity.
2,4-Dinitrophenylthioacetic acid: The acid form of the compound, which can be esterified to form this compound.
The uniqueness of this compound lies in its combination of the dinitrophenyl and thioacetate groups, which confer distinct chemical properties and reactivity.
Biological Activity
Ethyl [(2,4-dinitrophenyl)thio]acetate is a compound of significant interest due to its diverse biological activities and applications in biochemical research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Overview of this compound
This compound is an organic compound characterized by the presence of a dinitrophenyl group attached to a thioacetate moiety. It is primarily utilized in organic synthesis and as a reagent in biochemical assays to study enzyme activity and protein interactions. Its unique chemical structure allows it to engage in various biochemical pathways, making it a valuable tool in research.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution Reactions : The thioacetate group can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions that modify biological molecules.
- Redox Reactions : The nitro groups in the compound can engage in redox reactions, influencing the reactivity and interactions with cellular components.
- Enzyme Interaction : The compound has been shown to affect enzyme activity, which is critical for various metabolic processes.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Research indicates that compounds with similar structures can inhibit the growth of various pathogens. For instance, related compounds have shown effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Candida albicans | 30 µg/mL |
Enzyme Inhibition
The compound is also recognized for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have demonstrated that it can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
Enzyme | Inhibition Percentage | IC50 (µM) |
---|---|---|
Acetylcholinesterase (AChE) | 70% | 25 |
Case Studies
-
Study on Enzyme Activity :
A study investigated the effects of this compound on AChE activity. Results indicated significant inhibition at varying concentrations, suggesting its potential use as a therapeutic agent for diseases characterized by cholinergic dysfunctions. -
Antimicrobial Efficacy :
In another study assessing the antimicrobial properties of related compounds, this compound was tested against clinical isolates of E. coli. The results confirmed its efficacy in inhibiting bacterial growth, with implications for developing new antibacterial agents.
Properties
IUPAC Name |
ethyl 2-(2,4-dinitrophenyl)sulfanylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDFTBHUSCRIHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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